Ac-val-nh2

Description

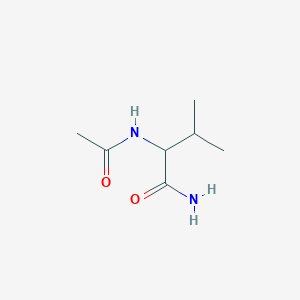

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-4(2)6(7(8)11)9-5(3)10/h4,6H,1-3H3,(H2,8,11)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHJKQHCMGQEEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958945 | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37933-88-3 | |

| Record name | N-Acetyl L-valinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Hydroxyethylidene)amino]-3-methylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Modification of Ac Val Nh2 and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Ac-Val-NH2

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for preparing peptides like this compound. peptide.comamericanpeptidesociety.org The core principle involves covalently attaching the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of amino acids. peptide.combachem.com Excess reagents and by-products are removed by simple filtration and washing, which streamlines the process and permits automation. peptide.comlsu.edu For the synthesis of a C-terminally amidated peptide like this compound, a resin such as Rink Amide is typically employed.

The success of SPPS relies on the use of temporary protecting groups for the α-amino group of the incoming amino acid and permanent protecting groups for reactive side chains. lsu.edu Two primary chemical strategies dominate the field: the fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approach and the tert-butoxycarbonyl/benzyl (B1604629) (Boc/Bzl) approach. iris-biotech.debiosynth.com

The Fmoc/tBu strategy is the most widely used method today due to its milder reaction conditions. iris-biotech.deslideshare.net It is an orthogonal system, meaning the temporary and permanent protecting groups are removed by different chemical mechanisms. biosynth.compeptide.com

N-α-Protection: The base-labile Fmoc group is used for temporary protection of the α-amino group. It is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comcreative-peptides.com

Side-Chain Protection: Acid-labile groups based on tert-butyl (tBu) are used for permanent side-chain protection. peptide.com Since valine has a non-reactive isobutyl side chain, no side-chain protection is necessary for the synthesis of this compound.

Synthesis Cycle: The synthesis of this compound via the Fmoc strategy on a Rink Amide resin would involve:

Coupling of Fmoc-Val-OH to the resin.

Deprotection of the Fmoc group with piperidine to expose the free amine.

Acetylation of the N-terminal amine using acetic anhydride (B1165640) to form the final Ac-Val-NH-resin.

The Boc/Bzl strategy is the original method developed by Merrifield. peptide.com It relies on differential acid lability for deprotection. slideshare.net

N-α-Protection: The acid-labile Boc group is used for temporary N-terminal protection. It is removed with a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comcreative-peptides.com

Side-Chain Protection: More stable acid-labile groups, typically benzyl (Bzl) based, are used for permanent side-chain protection. These require a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal. peptide.comnih.gov

Synthesis Cycle: This strategy is considered quasi-orthogonal because both protecting groups are removed by acid, albeit of different strengths. biosynth.com The use of the highly corrosive and toxic HF for the final cleavage step necessitates specialized, HF-resistant apparatus. iris-biotech.denih.gov

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| N-α-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |

| N-α-Deprotection Reagent | Base (e.g., 20% Piperidine in DMF) | Moderate Acid (e.g., TFA in DCM) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong-acid-labile (e.g., Bzl) |

| Final Cleavage Reagent | Moderate Acid (e.g., TFA) | Strong Acid (e.g., anhydrous HF) |

| Orthogonality | Fully Orthogonal (Base vs. Acid) | Quasi-Orthogonal (Differential Acid Lability) |

| Advantages | Milder final cleavage conditions; suitable for acid-sensitive peptides. | Higher solubility for some hydrophobic peptides; lower reagent cost. |

| Disadvantages | Base-catalyzed side reactions (e.g., aspartimide formation) can occur. | Requires harsh, toxic HF and specialized equipment; repetitive acid treatment. |

The final step in SPPS is the cleavage of the synthesized peptide from the solid support, which often occurs simultaneously with the removal of any permanent side-chain protecting groups ("global deprotection"). google.com The conditions for this step must be carefully optimized to maximize yield and minimize side reactions.

In the Fmoc/tBu strategy , cleavage is typically performed with a TFA-based cocktail. sigmaaldrich.comthermofisher.com During this process, the protecting groups and resin linker are cleaved, generating highly reactive cationic species (e.g., tert-butyl cations). sigmaaldrich.com These cations can alkylate nucleophilic residues like Tryptophan, Methionine, or Tyrosine. To prevent this, nucleophilic scavengers are added to the cleavage mixture. sigmaaldrich.com Although this compound lacks sensitive residues, the use of scavengers is standard practice.

Common cleavage cocktails include:

Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5). This is a universal, potent cocktail for complex peptides. sigmaaldrich.com

TFA/TIS/Water (95:2.5:2.5): A widely used, less malodorous mixture suitable for most peptides, especially those without complex protecting groups. sigmaaldrich.comunibo.it

TFA/DCM: Used in situations where a milder cleavage is required, though it is less efficient for removing all protecting groups. google.com

| Scavenger | Target Residue/Function |

|---|---|

| Water (H₂O) | Proton source, helps suppress t-butylation of Trp. |

| Triisopropylsilane (TIS) | Efficiently reduces trityl cations from Trt, Pbf, and Pmc protecting groups. |

| 1,2-Ethanedithiol (EDT) | A "soft" nucleophile, particularly effective for scavenging t-butyl cations and preventing Met oxidation. |

| Thioanisole | A scavenger that helps prevent side reactions at Tyr and Trp. |

| Phenol | Protects Tyr side chains from modification and improves solubility. |

For the Boc/Bzl strategy , the final cleavage requires treatment with a strong acid, most commonly anhydrous HF, at low temperatures (e.g., 0 °C) for about one hour. nih.gov This procedure effectively removes Bzl-type side-chain protecting groups and cleaves the peptide from the resin. Scavengers like anisole (B1667542) are also required to trap the generated benzyl carbocations. nih.gov

Advanced Solution-Phase Synthesis Techniques and Their Application to this compound Containing Sequences

While SPPS is dominant, solution-phase peptide synthesis (SPPS) remains valuable, particularly for large-scale production and the synthesis of complex peptide segments. nih.govthaiscience.info Advanced methods have been developed to overcome some of the classic challenges of solution-phase synthesis, such as purification.

For peptides prone to aggregation during synthesis (so-called "difficult sequences"), standard SPPS can fail due to incomplete coupling or deprotection reactions. The O- or S-acyl isopeptide method is an innovative strategy to circumvent this issue. nih.govnih.gov

The core concept involves synthesizing a precursor peptide where one of the backbone amide bonds is replaced by an ester (O-acyl) or thioester (S-acyl) linkage, typically at a serine, threonine, or cysteine residue. nih.govnih.gov This structural modification disrupts the hydrogen bonding patterns that lead to aggregation, improving the solubility and synthetic efficiency of the isopeptide precursor. nih.gov

After purification, the isopeptide is converted to the native peptide via a spontaneous and quantitative intramolecular S→N or O→N acyl migration reaction, which is triggered by a change in pH to a neutral or slightly basic condition. nih.govrsc.org While the simple dipeptide this compound would not require such a method, this technique is highly applicable to the synthesis of a larger, complex protein or peptide that contains the this compound sequence as an internal motif, especially if that region is prone to aggregation. nih.gov

The chemical integrity of a synthetic peptide is paramount. Several side reactions can occur during synthesis, with racemization being a primary concern.

Racemization refers to the loss of stereochemical purity at the α-carbon of an amino acid, leading to the formation of D-epimers. This is most likely to occur during the activation step of the amino acid's carboxyl group for coupling. peptide.com The mechanism often involves the formation of a 5(4H)-oxazolone intermediate, which can readily epimerize. Valine, being a β-branched amino acid, is somewhat sterically hindered, but still susceptible. The risk of racemization is a significant concern in peptide chemistry.

To mitigate racemization, activating agents are almost always used in combination with additives such as:

1-Hydroxybenzotriazole (HOBt): This additive reacts with the activated amino acid to form an active ester that is less prone to racemization than other activated species. It also helps to suppress other side reactions. thaiscience.infopeptide.com

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A highly effective, non-explosive alternative to HOBt.

1-Hydroxy-7-azabenzotriazole (HOAt): Found to be superior to HOBt in suppressing racemization, especially in difficult couplings. peptide.com

Dehydration is another potential side reaction, particularly for asparagine and glutamine residues, leading to nitrile formation, but it is not a significant concern for valine.

Derivatization and Chemical Modification of this compound for Enhanced Research Utility

The structure of this compound can be chemically modified to create tools for various research applications. The N-terminal acetyl group is itself a common modification that mimics the post-translational modification of many natural proteins, which can increase metabolic stability by preventing degradation by aminopeptidases. sigmaaldrich.com

Further derivatization can enhance its utility:

Isotopic Labeling: Stable isotopes (e.g., ²H, ¹³C, ¹⁵N) can be incorporated into the valine residue or the acetyl group during synthesis. These labeled analogues are invaluable tools in nuclear magnetic resonance (NMR) studies for structural analysis and in mass spectrometry as internal standards for quantitative proteomics.

Fluorescent Labeling: While this compound lacks a free N-terminus for post-synthetic labeling, a fluorescent tag can be introduced by using a fluorescently labeled acetylating agent (e.g., dansyl chloride) in the final synthesis step instead of acetic anhydride. Such derivatives are used in fluorescence-based assays to study enzyme activity or protein-peptide interactions. sigmaaldrich.com

Attachment of Spacers and Payloads: Poly(ethylene glycol) (PEG) chains can be attached to improve solubility and pharmacokinetic properties. sigmaaldrich.com This modification, known as PEGylation, is a common strategy in drug development.

Analytical Derivatization: For quantitative analysis by High-Performance Liquid Chromatography (HPLC), peptides can be derivatized to enhance detection. Reagents like 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) react with amines to produce highly fluorescent derivatives, enabling detection at very low concentrations. researchgate.net While this would typically require hydrolysis of this compound to free the valine amine, it is a key technique in the analytical characterization of peptides.

Design and Synthesis of this compound-Based Peptidomimetics (e.g., Cyclic Lactam Analogues)

Peptidomimetics are compounds designed to replicate the essential elements of a natural peptide, such as this compound, in a three-dimensional space. This structural mimicry allows them to interact with the same biological targets but with improved properties like enhanced stability against enzymatic degradation and better bioavailability. One common strategy in the design of peptidomimetics is the introduction of conformational constraints, such as cyclization to form lactam analogues.

The synthesis of cyclic lactam analogues of a small peptide like this compound would typically involve a multi-step process beginning with the synthesis of a linear precursor that includes a reactive group for cyclization. General methods for lactam formation in peptides include the Beckmann rearrangement, the Schmidt reaction, and the intramolecular cyclization of amino acids. wikipedia.org Lactamization is a key step in creating these macrocyclic structures and can be performed either in solution, after the linear peptide has been synthesized on a solid support, or directly on the resin. researchgate.net

For a hypothetical cyclic lactam analogue of this compound, the linear precursor would need to be modified to contain both a carboxylic acid and an amine group that can react to form an amide bond, thus closing the ring. For instance, if a dipeptide containing valine was to be cyclized, it might involve the side chain of an amino acid adjacent to valine or the N- and C-termini of a slightly longer peptide derivative. bachem.com The efficiency of the cyclization reaction can be influenced by factors such as the peptide sequence, the presence of turn-inducing elements like a D-amino acid or a proline residue, and the reaction conditions, which must be optimized to prevent side reactions like oligomerization. bachem.com

While the direct synthesis of a cyclic lactam solely from this compound is not straightforward due to its simple structure, a peptidomimetic approach would involve designing a new molecule that incorporates the valine side chain and the N-acetyl and C-amide groups into a cyclic lactam scaffold. This would create a rigid structure that mimics the bioactive conformation of the original peptide. The synthesis of such a molecule would fall under the broader category of γ-lactam synthesis, for which numerous methods exist, often involving tandem radical cyclization or other advanced organic chemistry techniques. researchgate.net

Table 1: General Strategies for Peptide Cyclization to Form Lactams

| Cyclization Strategy | Description | Key Considerations |

| Head-to-Tail Cyclization | Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid of a linear peptide. riken.jp | Requires activation of the C-terminus; risk of epimerization and oligomerization. bachem.com |

| Side-Chain to Side-Chain Cyclization | An amide bond is formed between the side chains of two amino acids within the peptide sequence, for example, the amine group of a lysine (B10760008) and the carboxylic acid group of an aspartic or glutamic acid. | The size of the resulting ring depends on the distance between the reacting residues. |

| Head-to-Side-Chain or Side-Chain-to-Tail Cyclization | The N-terminus reacts with a side-chain carboxyl group, or the C-terminus reacts with a side-chain amine group. bachem.com | Allows for the creation of different ring sizes and conformations compared to head-to-tail cyclization. |

| On-Resin Cyclization | The cyclization reaction is performed while the peptide is still attached to the solid-phase synthesis resin. researchgate.net | Can improve cyclization efficiency by minimizing intermolecular reactions. |

Incorporation of Non-Canonical or Modified Amino Acid Residues Adjacent to Valine

The incorporation of non-canonical or modified amino acid residues is a powerful strategy to enhance the properties of peptides and to probe their structure-activity relationships. For a molecule like this compound, modifying the amino acid adjacent to the valine residue could significantly alter its biological activity, stability, and conformational preferences.

The chemical synthesis of peptides, particularly solid-phase peptide synthesis (SPPS), provides a versatile platform for incorporating a wide array of unnatural amino acids. google.com This is a key advantage over biological synthesis methods, which are generally limited to the 20-22 proteinogenic amino acids. google.comwikipedia.org

One common modification is the introduction of β-amino acids. These have an additional carbon atom in their backbone compared to the natural α-amino acids. wikipedia.org Incorporating a β-amino acid next to the valine in an Ac-Val-Xaa-NH2 sequence could induce specific secondary structures and provide resistance to proteolytic enzymes. The synthesis of such a derivative would involve using a protected β-amino acid building block during the solid-phase synthesis protocol.

Another approach is the site-specific incorporation of amino acids with modified side chains. This could include residues with fluorinated, isotopically labeled, or bio-orthogonally reactive groups. These modifications can be used to fine-tune the electronic properties of the peptide, facilitate analytical studies, or enable the attachment of other molecules like fluorescent probes or drug payloads. The synthesis of these derivatives relies on the availability of the corresponding protected non-canonical amino acid, which is then incorporated into the peptide sequence using standard coupling methods.

Furthermore, residue-specific incorporation can sometimes be achieved in biological systems by using auxotrophic strains of bacteria and providing them with an unnatural amino acid that is structurally similar to a natural one. researchgate.net However, for the precise synthesis of a simple modified dipeptide like an analogue of this compound, chemical synthesis remains the method of choice.

Table 2: Examples of Non-Canonical Amino Acid Modifications and Their Potential Impact

| Type of Modification | Example of Non-Canonical Amino Acid | Potential Impact on this compound Derivative | Synthetic Approach |

| Backbone Modification | β-Alanine | Increased proteolytic stability, altered conformational preferences. | Incorporation of Fmoc-β-Ala-OH during SPPS. |

| Side-Chain Modification | p-Fluorophenylalanine | Altered electronic properties, potential for enhanced binding affinity. | Use of Fmoc-p-fluoro-Phe-OH in peptide synthesis. |

| Introduction of Reactive Groups | Azidolysine | Allows for bio-orthogonal "click" chemistry for conjugation to other molecules. labome.com | Incorporation of Fmoc-Lys(N3)-OH during SPPS. |

| Conformational Constraint | N-methylated amino acid | Restricts backbone flexibility, can improve membrane permeability. | Use of Fmoc-N-Me-Xaa-OH building blocks in synthesis. |

Conformational Analysis and Intrinsic Dynamics of Ac Val Nh2

Exploration of the Conformational Landscape of N-Acetyl-L-Valinamide

Exploring the conformational landscape of N-Acetyl-L-Valinamide involves identifying the energetically accessible conformers and understanding the transitions between them. This is typically achieved through a combination of experimental techniques, particularly those applicable in the gas phase, and sophisticated computational methods.

Identification and Characterization of Low-Energy Conformers (e.g., C5, C7eq, Beta-Turns, Gamma-Turns)

Numerous studies have focused on identifying and characterizing the low-energy conformers of Ac-Val-NH2. These conformers represent the most stable three-dimensional arrangements of the molecule. Prominent among these are the C5 and C7eq conformers. The C5 conformer is typically an extended structure stabilized by an intramolecular hydrogen bond between the amide N-H and the carbonyl oxygen of the preceding residue, forming a five-membered ring. researchgate.net The C7eq conformer, on the other hand, is a more folded structure characterized by an intramolecular hydrogen bond between the acetyl carbonyl oxygen and the terminal amide N-H, creating a seven-membered ring. researchgate.net These conformers are often associated with nascent beta-turn and gamma-turn structures, respectively, which are fundamental elements of protein architecture. researchgate.net Theoretical calculations predict the existence of several low-lying energetic conformers for this compound that can be experimentally observed, for instance, in supersonic expansions using techniques like rotational spectroscopy. researchgate.netresearchgate.net

Computational and Theoretical Investigations of this compound Conformation

Computational and theoretical methods play a vital role in complementing experimental studies by providing detailed insights into the energy landscape and the nature of the interactions governing the conformation of this compound.

Quantum Chemical Calculations (DFT, MP2, Ab Initio Electronic Structure Theory)

Quantum chemical calculations, including Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and other ab initio electronic structure methods, are widely applied to study the conformational properties of this compound. researchgate.netacs.orgncsu.eduunibo.it These methods solve the electronic Schrödinger equation to approximate the molecule's energy and electron distribution, allowing for the determination of optimized geometries and relative energies of different conformers. researchgate.netncsu.edu DFT methods are frequently used to explore the potential energy surface and identify possible conformers. researchgate.net MP2 calculations, which include electron correlation effects, are often employed to obtain more accurate relative energies of the identified conformers. researchgate.netncsu.eduunibo.it The choice of basis set in these calculations also impacts the accuracy of the results, with larger and more flexible basis sets generally providing a better description of the electronic structure and interactions. ncsu.edudiva-portal.org

Potential Energy Surface (PES) Mapping and Geometry Optimization

Potential Energy Surface (PES) mapping is a fundamental technique in computational conformational analysis used to visualize and explore the energy of this compound as a function of its internal coordinates, particularly the dihedral angles (φ, ψ, and side-chain angles). researchgate.netosf.ioyale.eduresearchgate.net By systematically varying these angles and calculating the energy at each point, a multi-dimensional energy landscape is generated. Minima on this surface correspond to stable conformers, while the pathways connecting them represent conformational transitions. yale.eduresearchgate.net Geometry optimization is an iterative computational procedure used to locate these energy minima precisely. nih.govncsu.eduschrodinger.com Starting from an initial guess structure, the atoms are moved in a way that reduces the total energy until a stable geometry with vanishing forces on all atoms is reached. schrodinger.com PES mapping, often guided by methods like potential energy scanning, combined with geometry optimization using quantum chemical methods, allows for the identification of all relevant low-energy conformers and the determination of their precise structures and relative stabilities. researchgate.netnih.govncsu.eduresearchgate.net

Assessment of Theoretical Levels for Accurate Conformational Prediction

Accurate prediction of the conformational landscape of this compound necessitates the use of appropriate theoretical methods. Density Functional Theory (DFT) calculations are frequently employed to explore available conformers through Potential Energy Scanning (PES). researchgate.net Studies on related dipeptides, such as Ac-Ala-NH2, have shown that different theoretical levels can yield varying results for dihedral angles, highlighting the importance of selecting a suitable level of theory for accurate predictions. researchgate.net For instance, discrepancies between calculated and experimental quadrupole coupling constants for the NH2 nitrogen in Ac-Ala-NH2 have been attributed to the overestimation of the ψ dihedral angle by certain theoretical methods. researchgate.net High-level ab initio electronic structure theory, such as MP2, has been used to calculate conformations of alanine (B10760859) dipeptide, generating Ramachandran plots and identifying stable conformers like C7eq, C5, C7ax, β2, αL, and α'. researchgate.net The MP2/6-311++G(d,p) level of theory has been noted to provide different ψ values compared to MP2/aug-cc-pVDZ and MP2/6-31G(d). researchgate.net The choice of basis set also plays a role, with studies utilizing basis sets like 6-31G(d) and aug-cc-pVDZ. researchgate.net The presence of intramolecular hydrogen bond interactions, such as N-H⋯O, N-H⋯N, and C-H⋯O, are found to contribute to conformer stability and are key to the energetics, which are discussed in theoretical studies. researchgate.net

Molecular Dynamics Simulations (MDS) for Conformational Dynamics and Energy Landscapes

Molecular Dynamics Simulations (MDS) are powerful tools for exploring the conformational dynamics and energy landscapes of peptides like this compound. These simulations allow for the investigation of how molecules move and transition between different conformational states over time. MDS have been applied to study the conformational behavior of various peptides, including those containing valine residues. biorxiv.orgresearchgate.net For example, MDS have been used to analyze the conformational dynamics of model peptides, providing insights into how factors like side-chain polarity influence structural preferences and the kinetics of conformational rearrangements. nih.govacs.org

Analysis of Conformational Transitions and Pathway Identification

MDS enable the analysis of conformational transitions and the identification of pathways between different conformers. By tracking dihedral angles, such as the Ramachandran angles (ϕ, ψ), during simulations, researchers can observe transitions between distinct conformational basins, such as C7eq, C5, and PII. acs.org Studies on related dipeptides have shown that transitions between conformers can occur through specific transition states. acs.org For instance, the C5 conformer of Ac-Ala-NH2 has been observed to switch to the C7eq structure via a PII-type transition state in some theoretical models. acs.org The identification of these pathways is crucial for understanding the kinetics of conformational changes.

Free Energy Calculations and Thermodynamic Parameter Determination

MDS can be coupled with free energy calculation methods to determine the relative stabilities of different conformers and to derive thermodynamic parameters. Free energy calculations provide a more complete picture of the conformational landscape than potential energy alone, as they account for entropic contributions. Studies on model dipeptides have utilized free energy calculations to determine the free energy difference between conformers like C7eq and C5 as a function of temperature. acs.org These calculations can reveal which conformers are most populated under specific conditions and how temperature affects their relative stabilities. acs.org The free energy global minimum for Ac-Ala-NH2 and Ac-Ser-NH2 at 298 K has been found to be the C7eq conformer, consistent with experimental and other theoretical studies. acs.org

Solvent-Dependent Conformational Behavior of this compound and Its Analogues

The conformational behavior of peptides is significantly influenced by the surrounding solvent environment. The interactions between the peptide and solvent molecules can stabilize or destabilize certain conformers, leading to shifts in the conformational equilibrium.

Impact of Solvent Environment (e.g., Water, Dimethyl Sulfoxide) on Peptide Conformation

Different solvents, such as water and dimethyl sulfoxide (B87167) (DMSO), can have distinct impacts on the conformation of this compound and its analogues. The polarity and hydrogen-bonding capabilities of the solvent play a crucial role. Studies on various peptides have demonstrated solvent-dependent conformational changes. caltech.edunih.govacs.orgupc.edu For example, some peptides show significant β-turn character in both water and DMSO. caltech.edu The dielectric constant of the solvent can influence the population of different conformers, with higher dielectric constants potentially weakening intramolecular hydrogen bonds. upc.edu In the case of alanine dipeptide, the population of the C5 conformation decreases with increasing dielectric constant, although DMSO shows a higher population than expected due to solvation effects. upc.edu Polar solvents like DMSO, with a large dipolar moment, can favor cis-isomers around amide bonds, while less polar solvents like water induce more trans-character. rsc.org

Investigation of Intermolecular Interactions Between this compound and Solvent Molecules

The intermolecular interactions between this compound and solvent molecules, such as hydrogen bonds and electrostatic interactions, are key determinants of solvent-dependent conformational behavior. In polar solvents, solvent molecules can form hydrogen bonds with the peptide backbone and side chains, competing with intramolecular hydrogen bonds. acs.org The extent of solvation of polar groups in different conformers can also influence their relative stabilities. upc.edu Studies using techniques like FT-IR and NMR spectroscopy can provide insights into the nature and strength of these intermolecular interactions. acs.org For instance, the solvent dependence of NH proton chemical shifts in NMR can indicate the presence of intramolecular hydrogen bonds and their disruption by strong hydrogen-bonding acceptor solvents like DMSO. acs.org The interactions between charges within a protein or peptide and the surrounding solvent, which has a much higher dielectric constant than the protein interior, are also important considerations. nih.gov

Spectroscopic Characterization and Structural Elucidation of Ac Val Nh2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of peptides. By analyzing various NMR parameters, insights into the conformational preferences, hydrogen bonding patterns, and the behavior of diastereotopic groups within Ac-Val-NH2 can be obtained.

Application of 1D and 2D NMR Techniques (e.g., TOCSY, HSQC, ROESY) for Resonance Assignment and Structural Analysis

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for assigning the resonances of individual nuclei within this compound and subsequently using this information for structural analysis. 1D ¹H NMR spectra provide initial information on chemical shifts, multiplicities, and coupling constants, which are indicative of the local electronic environment of each proton. emerypharma.com However, for peptides, especially those with multiple residues of the same amino acid type, spectral overlap can be significant. chemrxiv.orguzh.ch

Two-dimensional NMR techniques overcome this limitation by spreading the signals into a second dimension based on different correlation mechanisms. emerypharma.com

TOCSY (TOtal Correlation SpectroscopY) experiments reveal through-bond correlations between all protons within a spin system, allowing the identification of all resonances belonging to a single amino acid residue. emerypharma.comchemrxiv.orgresearchgate.netcore.ac.uk This is particularly useful for assigning the Hα and side-chain protons of valine, which form a distinct spin system. chemrxiv.org

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates protons with the carbons to which they are directly attached, providing crucial information for assigning carbon resonances and confirming proton assignments. emerypharma.comcore.ac.ukunesp.br This is essential for a complete assignment of the this compound molecule.

ROESY (Rotating-frame Overhauser Effect SpectroscopY) experiments provide through-space correlations (NOEs - Nuclear Overhauser Effects) between protons that are spatially close, regardless of whether they are directly bonded. chemrxiv.orguzh.ch Analysis of NOESY or ROESY cross-peaks provides distance restraints that are critical for determining the three-dimensional structure and conformational preferences of the peptide backbone and side chain. uzh.ch While the provided search results discuss these techniques in the context of other peptides or general peptide studies, their application to this compound would follow the same principles for resonance assignment and structural analysis.

Analysis of Amide Proton Chemical Shift Dispersion and Temperature Coefficients

The chemical shifts of amide protons (HN) are highly sensitive to their local environment, including hydrogen bonding and solvent exposure. chemrxiv.orgresearchgate.netresearchgate.net The dispersion of amide proton chemical shifts across the spectrum can provide insights into the conformational rigidity or flexibility of a peptide; a wider dispersion often indicates a more ordered or folded structure. chemrxiv.orgresearchgate.net

Temperature coefficients of amide proton chemical shifts (ΔδHN/ΔT) are valuable indicators of hydrogen bonding. researchgate.netmanchester.ac.ukacs.org Amide protons involved in intramolecular hydrogen bonds typically exhibit smaller (more positive) temperature coefficients (often less negative than -4.6 ppb/K) compared to those exposed to the solvent, which show larger (more negative) coefficients. researchgate.netmanchester.ac.ukacs.org Studies on peptides containing valine have utilized this analysis to identify intramolecular hydrogen bonds stabilizing specific conformations, such as beta-turns. researchgate.netmanchester.ac.uk For this compound, analyzing the temperature dependence of its amide proton chemical shifts would help determine if intramolecular hydrogen bonds, such as those characteristic of C7 (γ-turn) or C5 (β-turn) conformations, are present in solution.

Determination of Torsion Angles (e.g., φ via 3JαN Coupling Constants) and Conformational Preferences

NMR spectroscopy allows for the determination of dihedral angles, which define the conformation of the peptide backbone and side chains. The three-bond coupling constant between the alpha proton and the amide nitrogen (³JαN) is related to the φ (phi) backbone torsion angle through the Karplus equation. chemrxiv.orgresearchgate.netnih.govuoi.gr By measuring ³JαN coupling constants, information about the average φ angle and the conformational preferences at the valine residue in this compound can be obtained. chemrxiv.orgresearchgate.netnih.gov

Valine residues, with their branched side chain, have a significant impact on peptide conformation. The isopropyl group of valine can influence the accessible range of backbone torsion angles and favor certain turn types. researchgate.netresearchgate.net Analysis of torsion angles derived from NMR data, potentially combined with computational studies, can reveal the preferred backbone conformations (e.g., extended, turn) adopted by this compound in solution. researchgate.netresearchgate.net

Characterization of Diastereotopic Signals in Valine Residues

Valine contains a prochiral center at the beta carbon, rendering the two methyl groups (γ-CH₃) and the two beta protons (β-CH₂) diastereotopic. chemrxiv.orgucl.ac.uk In a symmetric or freely rotating environment, these groups may appear equivalent in the NMR spectrum. However, in a chiral environment, such as within a peptide chain, or if the rotation of the isopropyl group is restricted due to specific conformations, these diastereotopic groups can become magnetically non-equivalent and give rise to distinct signals in the ¹H and ¹³C NMR spectra. chemrxiv.orgmanchester.ac.ukucl.ac.uknsf.gov

Observation of separate signals for the valine methyl groups or beta protons in the NMR spectrum of this compound provides evidence for conformational rigidity or specific interactions that break the symmetry around the isopropyl group. chemrxiv.org The degree of chemical shift difference between these diastereotopic signals can offer insights into the nature and extent of the conformational constraints. manchester.ac.uk

Vibrational and Electronic Spectroscopies

Vibrational and electronic spectroscopies, particularly when combined with techniques like double resonance, can provide valuable information about the conformations of peptides in the gas phase, free from the influence of solvent.

Infrared (IR) and UV Double Resonance Spectroscopy for Gas-Phase Conformations

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, which are sensitive to its conformation and hydrogen bonding. aip.orgaip.org The amide I and amide A regions of the IR spectrum are particularly informative about the peptide backbone conformation and N-H stretching vibrations, respectively. aip.orgaip.org

Ultraviolet (UV) spectroscopy, specifically resonant two-photon ionization (R2PI), can be used to selectively ionize different conformers of a molecule in a molecular beam based on their distinct electronic transitions. aip.orgaip.org By combining IR and UV spectroscopies in a double resonance experiment (IR/UV), the IR spectrum of a single, selected conformer can be obtained. aip.orgaip.orgnih.govacs.org

Studies using IR/UV double resonance spectroscopy on peptide models, including those containing valine (e.g., Ac-Phe-Val-NH₂), have been successful in identifying and characterizing specific gas-phase conformers. aip.orgaip.orgnih.gov These studies have shown that even in the gas phase, short peptides can adopt folded structures stabilized by intramolecular hydrogen bonds, such as gamma turns (C7) and beta turns. aip.orgaip.orgnih.gov For Ac-Phe-Val-NH₂, IR/UV experiments revealed the presence of gamma-turn conformers, with variations in the strength of hydrogen bonding depending on the valine side-chain orientation. aip.orgnih.gov Applying this technique to Ac-Val-NH₂ alone in the gas phase would allow for the characterization of its intrinsic conformational preferences, free from intermolecular interactions.

Circular Dichroism (CD) Spectroscopy for Secondary Structure (e.g., Beta-Turn) Characterization in Solution

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the secondary structure of peptides and proteins in solution. mpg.deuconn.edunottingham.ac.uk It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about the conformational arrangement of peptide bonds. uconn.eduphotophysics.com For peptides, CD spectra in the far-UV region (typically 190-240 nm) are particularly informative about backbone conformations such as alpha-helices, beta-sheets, turns, and random coils. mpg.deuconn.edunottingham.ac.ukphotophysics.com

While direct CD spectral data specifically for this compound is not extensively detailed in the provided search results, studies on related peptides containing valine and exhibiting beta-turn structures offer relevant context. For instance, research on tetrapeptides containing L-Val at the (i) position has shown that the presence of a sterically hindered, -branched amino acid like valine can promote beta-turn formation. caltech.eduacs.org CD studies on such peptides, including Ac-Val-Pro-D-Ser-His-NH2, have provided evidence for significant type II beta-turn character in solution. caltech.eduacs.org The CD spectrum characteristic of beta-turns, particularly type II, has been described as having positive bands around 230 nm and 202 nm, and strong negative bands at 191 nm and 169 nm. nih.govnih.gov The observation of a "class B" CD spectrum has also been suggested to indicate a population of Type I beta-turns in some peptides. nih.gov

These findings suggest that this compound, as a capped dipeptide containing valine, could potentially adopt turn conformations in solution, and CD spectroscopy would be a suitable technique to investigate the presence and characteristics of such structures by analyzing its far-UV CD spectrum.

Laser Ablation Molecular Beam Fourier Transform Microwave (LA-MB-FTMW) Spectroscopy for High-Resolution Gas-Phase Analysis

Laser Ablation Molecular Beam Fourier Transform Microwave (LA-MB-FTMW) spectroscopy is a powerful technique for obtaining high-resolution rotational spectra of molecules in the gas phase, particularly those that are solid at room temperature or have low vapor pressure. aanda.orgunibo.it This method involves using a laser to ablate a solid sample, generating a molecular beam that is then subjected to microwave radiation. aanda.orgunibo.itresearchgate.netuva.es The resulting rotational spectrum provides highly precise information about the molecule's moments of inertia, which are directly related to its three-dimensional structure and conformation in isolation. aanda.orgresearchgate.netuva.es

LA-MB-FTMW spectroscopy has been successfully applied to study the conformational landscape of this compound in the gas phase. researchgate.netuva.esuni-hannover.denih.gov These studies have revealed that this compound exists as a mixture of conformers in the supersonic expansion. researchgate.netuva.esnih.gov Specifically, two main conformers, identified as C7 and C5, have been detected. researchgate.netuva.es These conformers are stabilized by intramolecular C=O•••H-N hydrogen bonds, forming seven-membered (C7) and five-membered (C5) rings, respectively. uva.esnih.gov

The high resolution of the LA-MB-FTMW technique allows for the complete resolution of the 14N nuclear quadrupole hyperfine structure, which provides additional detailed information about the electronic environment around the nitrogen nuclei and further helps in the structural identification of the conformers. researchgate.netuva.es The observation of both C7 and C5 conformers in the gas phase for this compound is consistent with findings for other non-polar side chain dipeptides, indicating that the isopropyl group of valine, despite its steric bulk, does not completely prevent the formation of the less stable C5 conformer. uva.esnih.gov However, the isopropyl group does appear to destabilize the C=O•••H-N interaction in the C5 conformer. nih.gov

Research findings from LA-MB-FTMW studies on this compound include the determination of rotational constants and quadrupole coupling constants for the detected conformers. researchgate.netuva.esnih.gov While specific numerical values for these constants were not readily extractable as a simple data table from the provided snippets, the studies confirm that these parameters were determined and used to identify and characterize the observed gas-phase structures. researchgate.netuva.esnih.gov

Mass Spectrometry for Purity and Structural Integrity

Mass Spectrometry (MS) is an indispensable analytical technique for verifying the molecular mass of a compound and assessing its purity by identifying impurities or side products. nih.gov Coupled with separation techniques like liquid chromatography (LC), MS provides a powerful platform for comprehensive analysis. nih.govwaters.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Mass Confirmation and Side Product Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing polar molecules, including peptides. nih.govpsu.edu ESI allows for the transfer of ions from a solution into the gas phase, making it compatible with LC separation. nih.gov ESI-MS provides accurate molecular mass information by detecting protonated or cationized molecular ions ([M+H]+, [M+Na]+, etc.). nih.govresearchgate.netmsstate.edu

For this compound, ESI-MS can be used to confirm its theoretical molecular weight. According to PubChem, the molecular formula of this compound is C7H14N2O2, with a computed molecular weight of 158.20 g/mol and a monoisotopic mass of 158.105527694 Da. nih.gov ESI-MS analysis would typically show a prominent peak corresponding to the protonated molecule, [M+H]+, at m/z 159. nih.govresearchgate.net The presence of other ions could indicate impurities or side products formed during synthesis or handling. researchgate.net ESI-MS is sensitive enough to detect analytes at low concentrations, aiding in the identification of even minor contaminants. nih.gov

While specific ESI-MS spectra of this compound were not provided, the technique's general application to peptides confirms its suitability for verifying the molecular mass of this compound and identifying potential side products based on their observed m/z values. nih.govpsu.eduresearchgate.net

LC-MS and MS/MS for Purity Assessment and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capability of MS, allowing for the analysis of complex mixtures and the assessment of compound purity. nih.govwaters.comresearchgate.net LC separates components based on their differential interactions with a stationary phase, and the eluting compounds are then introduced into the mass spectrometer for detection and characterization. nih.govwaters.com

LC-MS is routinely used for purity assessment by separating the target compound from impurities and quantifying the relative abundance of each component based on their mass spectral signals. waters.com For this compound, LC-MS would provide a chromatogram showing the main peak corresponding to this compound and any additional peaks representing impurities. The mass spectrum associated with each peak would then help in identifying the molecular weight of the eluting species. waters.com

Tandem Mass Spectrometry (MS/MS), also known as MS2, involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions. iyte.edu.trnih.gov This technique provides structural information by generating characteristic fragmentation patterns. iyte.edu.trnih.govcore.ac.uk For peptides, fragmentation typically occurs along the peptide backbone, yielding characteristic b- and y-ions, which can be used to confirm the amino acid sequence. iyte.edu.trnih.govnih.gov Fragmentation can also occur within amino acid side chains or at other labile bonds, providing further structural details. core.ac.uklibretexts.org

LC-MS/MS analysis of this compound would involve selecting the protonated or relevant ion of this compound as the precursor ion and subjecting it to collision-induced dissociation (CID) or other fragmentation methods. iyte.edu.trnih.gov The resulting MS/MS spectrum would show a series of fragment ions whose m/z values correspond to specific cleavages within the molecule. This fragmentation pattern serves as a fingerprint for this compound and can be used to confirm its structure and differentiate it from isomeric or closely related impurities. iyte.edu.trnih.govcore.ac.uknih.gov Comparing the fragmentation patterns of the main peak and any impurity peaks observed in the LC-MS analysis can aid in the identification of the impurities. nih.gov Studies have shown that peptides with similar sequences can exhibit similar fragmentation patterns, particularly in their b-ion series. nih.gov

Ac Val Nh2 As a Research Probe in Advanced Peptide Science

Elucidating Principles of Protein Secondary Structure Formation

Ac-Val-NH2 serves as a fundamental model for investigating the elemental building blocks of protein secondary structures. Its simplicity allows for detailed conformational analysis, providing insights into how individual amino acid residues can dictate local folding patterns, which are the basis for more complex protein topologies.

Understanding Type II Beta-Turn Formation in Peptides Containing this compound Sequences

Beta-turns are crucial secondary structure motifs that enable a polypeptide chain to reverse its direction. They are categorized into several types based on the dihedral angles of the central amino acid residues. The Type II beta-turn is a common variant often found in beta-hairpins and other folded protein structures. While direct studies focusing exclusively on this compound's role in Type II beta-turns are not extensively detailed in the provided research, the principles of its formation can be inferred from studies on similar small peptides. The conformational preferences of a valine residue, when incorporated into a tetrapeptide sequence, can be analyzed to understand its propensity to adopt the specific phi (φ) and psi (ψ) angles characteristic of the i+1 or i+2 positions within a Type II beta-turn. The bulky isopropyl side chain of valine imposes steric constraints that influence the accessible conformational space, thereby affecting the probability of forming a stable Type II beta-turn. Computational modeling and spectroscopic studies on valine-containing peptides help to delineate these structural preferences.

Investigation of Gamma-Folded Backbone Conformations in Valine-Containing Dipeptides

Gamma-turns (γ-turns) are another type of tight turn that involves three amino acid residues, stabilized by a hydrogen bond between the carbonyl group of the first residue and the amide proton of the third. Dipeptides such as this compound are excellent models for studying the intrinsic propensity of an amino acid to form such turns. The valine side chain's steric bulk can influence the stability of the C7 intramolecular hydrogen bond that defines a canonical γ-turn. Research on similar N-acetylated dipeptide amides indicates that the interplay between the steric hindrance of the side chain and the hydrogen bonding potential of the backbone determines the conformational equilibrium between extended structures and folded structures like the γ-turn.

Insights into Beta-Hairpin Structures through this compound Based Models

Beta-hairpins are simple supersecondary structures consisting of two antiparallel beta-strands connected by a short loop or turn. escholarship.org While complex peptide sequences are typically required to form stable beta-hairpins in solution, this compound can be utilized as a fundamental component in computational models to understand the energetic contributions of valine residues to the stability of a beta-sheet. The hydrophobic nature of the valine side chain can contribute to the hydrophobic core that often stabilizes the beta-hairpin structure. nih.gov By studying the conformational dynamics of this compound, researchers can parameterize force fields used in molecular dynamics simulations to more accurately predict the behavior of larger, hairpin-forming peptides where valine residues are present in the strand regions. biorxiv.org

Analyzing the Role of Amino Acid Side Chains in Directing Peptide Conformation and Folding

The side chain of an amino acid plays a pivotal role in determining the local and global conformation of a peptide. nih.gov The isopropyl group of valine in this compound provides a classic example of how steric and hydrophobic effects of a side chain can direct peptide folding. The size and shape of the valine side chain restrict the possible phi (φ) and psi (ψ) dihedral angles of the peptide backbone, thereby favoring certain secondary structures over others. researchgate.net This steric hindrance is a key factor in the high propensity of valine to be found in beta-sheets within globular proteins. Furthermore, the nonpolar nature of the isopropyl group contributes to the hydrophobic interactions that drive the folding and stabilization of protein cores. nih.govstudy.com

Quantitative Assessment of Hydrophobicity in this compound Containing Peptide Segments

Hydrophobicity is a major driving force in protein folding and assembly. The hydrophobicity of amino acid side chains can be quantified using various experimental and computational methods. One common experimental method is the determination of the partition coefficient (log P) between an aqueous and a nonpolar solvent, such as octanol and water. For amino acids, this is often done using their N-acetylated amide derivatives to mimic the peptide backbone and isolate the contribution of the side chain.

| Amino Acid | Hydrophobicity Scale (π) |

| Valine | 1.69 |

| Leucine | 2.19 |

| Isoleucine | 2.43 |

| Phenylalanine | 2.56 |

| Tryptophan | 3.20 |

| Alanine (B10760859) | 0.69 |

| Glycine | 0 |

This table presents the Fauchère and Pliska hydrophobicity scale for selected nonpolar amino acid side chains, determined from the partitioning of their N-acetyl-amino-acid amides. The values are relative to Glycine. researchgate.net

This quantitative data is invaluable for the development of predictive models for protein folding, stability, and interaction. wikipedia.org

Principles of Supramolecular Recognition and Self-Assembly of Peptides

The study of N-acetyl-L-valinamide (this compound) as a research probe is deeply rooted in the fundamental principles of supramolecular chemistry, which governs the spontaneous organization of molecules into well-defined, stable, and functional structures through non-covalent interactions. While specific, detailed research on the self-assembly of this compound is not extensively documented in publicly available literature, its molecular structure allows for a thorough exploration of the theoretical principles that would dictate its behavior in supramolecular systems.

The self-assembly of peptides is a sophisticated process driven by a delicate balance of various non-covalent interactions. These interactions, though individually weak, collectively contribute to the formation of highly ordered and stable supramolecular architectures. The primary forces at play include hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The specific sequence and conformation of the peptide, as well as the surrounding environmental conditions such as solvent, pH, and temperature, play a crucial role in directing the assembly process.

In the case of this compound, its structure, consisting of a central valine residue capped with an acetyl group at the N-terminus and an amide group at the C-terminus, provides key features for supramolecular recognition and self-assembly. The acetyl group and the terminal amide group are capable of acting as both hydrogen bond donors and acceptors. This facilitates the formation of intermolecular hydrogen bonds, which are highly directional and play a critical role in the formation of ordered structures like sheets, tapes, and fibrils.

The isopropyl side chain of the valine residue introduces a significant hydrophobic character to the molecule. In aqueous environments, these hydrophobic groups will tend to minimize their contact with water molecules, driving the aggregation of this compound molecules. This hydrophobic effect is a major driving force for the self-assembly of many peptides and proteins, leading to the sequestration of nonpolar side chains in the interior of the resulting supramolecular structure.

The interplay between hydrogen bonding and hydrophobic interactions is central to the self-assembly of peptides like this compound. For instance, the formation of β-sheet-like structures is a common motif in peptide self-assembly, where intermolecular hydrogen bonds form between the peptide backbones, and the side chains extend outwards. In the case of this compound, the hydrophobic valine side chains on either side of the β-sheet could then interact with those of other sheets, leading to the formation of fibrillar or lamellar structures.

The principles of molecular recognition are also fundamental to the self-assembly process. For self-assembly to occur, molecules of this compound must be able to "recognize" each other and adopt specific orientations that favor the formation of stable, ordered structures. This recognition is dictated by the shape, size, and chemical complementarity of the interacting molecules. The defined stereochemistry of the L-valine residue in this compound would also play a crucial role in ensuring the chiral specificity of the resulting supramolecular assemblies.

Due to the absence of specific experimental studies on the self-assembly of this compound, a detailed data table of its supramolecular properties cannot be provided. However, a hypothetical table of parameters that would be relevant to investigate in future studies is presented below to illustrate the types of data that would be crucial for characterizing its self-assembly behavior.

Table 1: Hypothetical Research Parameters for the Supramolecular Assembly of this compound

| Parameter | Potential Technique(s) | Significance |

| Critical Aggregation Concentration (CAC) | Fluorescence Spectroscopy (e.g., using pyrene as a probe), Surface Tension Measurements | Indicates the minimum concentration required for self-assembly to occur. |

| Thermodynamics of Assembly (ΔH, ΔS, ΔG) | Isothermal Titration Calorimetry (ITC) | Provides insight into the driving forces of self-assembly (e.g., enthalpy- or entropy-driven). |

| Morphology of Assemblies | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Visualizes the shape and size of the resulting supramolecular structures (e.g., fibrils, nanotubes, vesicles). |

| Secondary Structure within Assemblies | Circular Dichroism (CD) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy | Determines the conformation of the peptide backbone within the assembled state (e.g., β-sheet, random coil). |

| Intermolecular Interactions | X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the hydrogen bonding network and other non-covalent interactions. |

| Mechanical Properties of Hydrogels (if formed) | Rheometry | Characterizes the stiffness and viscoelastic properties of the resulting soft material. |

Advanced Research Applications and Future Perspectives of Ac Val Nh2 Studies

Design and Development of Biologically Active Peptide and Peptidomimetic Agents

Peptides incorporating N-acetylated and C-amidated sequences, including those with valine, are investigated for their potential as enzyme substrates and inhibitors, as well as tools for studying molecular interactions.

Peptides containing valine, often with N-terminal acetylation and C-terminal amidation, have been studied in the context of designing substrates and inhibitors for various enzymes. For instance, peptides with C-terminal valine-valine-NH2 sequences have been utilized as substrates for HIV-1 protease in peptidolytic assays to quantify enzyme inhibition. medchemexpress.comnih.govnih.gov The nonapeptide Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is appropriately cleaved by HIV-1 protease between the tyrosine and proline residues. nih.gov Studies involving substrate analogue inhibitors of HIV-1 protease have explored modifications of substrate sequences, including those with C-terminal valine residues, to develop potent inhibitors. acs.orgpnas.org

In the study of kallikreins, peptides with C-terminal amidation and containing valine at specific positions have been synthesized and tested as inhibitors. For example, the heptapeptide (B1575542) Ac-Ser-Pro-Phe-Arg-Ser-Val-Gln-NH2 was found to inhibit tissue kallikrein. nih.gov Valine has been identified as a preferred residue at the P4 subsite in studies determining the substrate specificity of human Kallikrein 13. uj.edu.pl

While direct studies of Ac-Val-NH2 as a substrate or inhibitor of Protein-Tyrosine Phosphatases (PTPs) were not explicitly found, research on PTPs involves the use of peptide-based substrates to understand their activity and develop inhibitors. acs.orgnih.gov Peptides incorporating modified amino acids are used to probe the active sites of PTPs. acs.org

Peptide arrays, often featuring N-acetylated and C-amidated peptides, are valuable tools for studying protein-protein interactions and mapping epitopes. crick.ac.ukrsc.orgnih.govcsmres.co.uk These arrays allow for high-throughput screening of peptide sequences to identify binding sites and characterize molecular recognition events. crick.ac.ukrsc.org Peptides synthesized on a solid support with an acetylated N-terminus and amidated C-terminus can be used to scan protein sequences and identify interaction sites with protein partners. crick.ac.uk This methodology is also applied in epitope mapping to identify the specific regions on a protein that are recognized by antibodies. crick.ac.uknih.govcsmres.co.uk Neutralizing charges at both termini of a peptide, such as with acetylation and amidation, can significantly impact its binding affinity to target proteins, highlighting the importance of these modifications in peptide screening methodologies. biorxiv.org

Peptides with N-terminal acetylation and C-terminal amidation, including those containing valine, have been investigated for their interactions with melanocortin receptors. The native melanocortin agonist alpha-MSH is a tridecapeptide with the sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2. umich.edu Analogues of alpha-MSH, such as NDP-MSH (Ac-Ser-Tyr-Ser-Nle-Glu-His-D-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2), which are also N-acetylated and C-amidated, have been used as lead peptides to identify amino acids important for melanocortin receptor recognition and stimulation. capes.gov.br Studies on melanocortin receptors have examined the importance of specific amino acid positions and stereochemistry within acetylated and amidated peptide sequences for binding affinity and receptor selectivity. nih.govmdpi.com For example, modifications at various positions within melanocortin tetrapeptide sequences, which are typically N-acetylated and C-amidated, have been explored to understand their impact on activity at different melanocortin receptor subtypes (MC1R, MC3R, MC4R, and MC5R). capes.gov.brmdpi.comresearchgate.net

Contributions to Biomaterials Science and Bioengineering

Peptides, including those with acetylated N-termini and amidated C-termini, are increasingly utilized in biomaterials science and bioengineering, particularly in the development of self-assembling structures for tissue engineering and 3D bioprinting.

Self-assembling peptides, which can include acetylated and amidated sequences, are engineered to form hydrogels that mimic the native extracellular matrix (ECM). nih.govnih.govsemanticscholar.orgmdpi.comresearchgate.net These hydrogels are valuable scaffolds for tissue engineering applications. nih.govmdpi.comresearchgate.net The self-assembly process is driven by various interactions, such as hydrogen bonding and hydrophobic interactions, leading to the formation of nanofibrous structures. nih.govmdpi.comresearchgate.net The properties of these peptide-based hydrogels, including their mechanical stiffness and porosity, can be tuned by adjusting the peptide sequence and concentration. nih.govresearchgate.net Peptides like Ac-Ile-Val-Phe-Lys-NH2 (IVFK) and Ac-Ile-Val-Cha-Lys-NH2 (IVZK), which are N-acetylated and C-amidated, have been synthesized and shown to form hydrogels with properties similar to the ECM, supporting cell adhesion and spreading. nih.govresearchgate.net

Data on the mechanical stiffness and porosity of IVFK and IVZK hydrogels demonstrate their potential as biomaterials.

| Peptide | Concentration (mg/mL) | Porosity (%) | Mechanical Stiffness (Pa) | Reference |

| IVFK | 4 | Data not available | Data not available | researchgate.net |

| IVFK | 8 | Data not available | Measured at 1 rad/s, 0.1% strain | researchgate.net |

| IVZK | 3 | Data not available | Data not available | researchgate.net |

| IVZK | 8 | Data not available | Measured at 1 rad/s, 0.1% strain | researchgate.net |

Note: Specific numerical values for porosity and mechanical stiffness were mentioned as being calculated or measured in the source but not explicitly provided in the snippet text. researchgate.net

Self-assembling peptides, including those with acetylated and amidated termini and containing valine, are being explored for their use as bioinks in 3D bioprinting. semanticscholar.orgaccscience.comresearchgate.netrsc.orgresearchgate.netkaust.edu.sa These peptide-based bioinks can form hydrogels under physiological conditions, providing a suitable environment for encapsulating cells and creating complex 3D structures. semanticscholar.orgrsc.orgresearchgate.netkaust.edu.sa The ability of these peptides to self-assemble into nanofibrous hydrogels that mimic the ECM is advantageous for maintaining cell viability and supporting cell proliferation and metabolic activity within the printed constructs. semanticscholar.orgrsc.orgresearchgate.netkaust.edu.sa For example, the peptides IVZK (Ac-Ile-Val-Cha-Lys-NH2) and IVFK (Ac-Ile-Val-Phe-Lys-NH2) have been successfully used as bioinks in extrusion-based 3D bioprinting to create structures with high print resolution and shape fidelity, demonstrating biocompatibility with encapsulated cells. accscience.comresearchgate.netresearchgate.netkaust.edu.sa This application is promising for creating functional tissue models for research and potentially for regenerative medicine applications. accscience.comresearchgate.netrsc.orgkaust.edu.sa

Emerging Computational and Experimental Methodologies in Peptide Research

The study of this compound heavily utilizes both emerging computational and experimental methodologies to elucidate its structural and dynamic properties. Computational techniques, such as Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, are employed to explore the conformational landscape of this compound. researchgate.netnih.govoup.combiorxiv.orgbyu.eduplos.org DFT calculations can predict low-lying energetic conformers and provide insights into the potential energy surface of the molecule, considering the rotational flexibility, particularly around the isopropyl group of valine. researchgate.net Molecular dynamics simulations complement these studies by simulating the molecule's behavior over time, exploring the accessible conformational space and the transitions between different conformers. nih.govoup.combiorxiv.orgplos.org These computational approaches help in understanding the intrinsic folding properties of short peptide chains in the absence of environmental factors like solvent. ru.nl

Experimentally, spectroscopic methods play a crucial role in validating computational predictions and providing detailed structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of peptides in solution. researchgate.netnih.govcaltech.educhemrxiv.orgd-nb.inforesearchgate.net Advanced NMR experiments can provide data on hydrogen bonding patterns and dihedral angles, which are critical for defining the peptide's three-dimensional structure. researchgate.netnih.govcaltech.educhemrxiv.orgresearchgate.net Rotational spectroscopy, such as Laser Ablation Molecular Beam Fourier Transform Microwave (LA-MB-FTMW) spectroscopy, allows for the study of peptide conformations in the gas phase, providing highly precise structural parameters for isolated molecules. rsc.orgresearchgate.netru.nl Infrared (IR) and Ultraviolet (UV) double resonance spectroscopy, combined with theoretical calculations, have also been used to identify and characterize the conformers populated in supersonic expansion, offering insights into intrinsic folding preferences. ru.nlresearchgate.net

The combination of these methodologies provides a comprehensive approach to studying this compound. Computational methods can generate hypotheses about possible conformations and their relative stabilities, while experimental techniques provide the data needed to validate these hypotheses and refine the computational models. This iterative process is essential for advancing our understanding of peptide structure and dynamics at a fundamental level.

Table 1: Examples of Methodologies Applied to this compound and Related Peptides

| Methodology | Application to this compound / Related Peptides | Key Findings / Insights | Source |

| Density Functional Theory (DFT) Calculations | Predicting low-energy conformers and potential energy surface. researchgate.net Studying conformational landscape. researchgate.netnih.govoup.com | Complex conformational landscape due to isopropyl group rotation; prediction of several low-lying conformers. researchgate.net | researchgate.netnih.govoup.com |

| Molecular Dynamics (MD) Simulations | Exploring conformational space and transitions. nih.govoup.combiorxiv.orgplos.org Studying peptide folding and dynamics. oup.complos.org | Identification of possible conformations; analysis of dynamics and stability in different environments. nih.govoup.combiorxiv.orgplos.org | nih.govoup.combiorxiv.orgplos.org |

| NMR Spectroscopy | Studying conformation and dynamics in solution. nih.govcaltech.educhemrxiv.orgresearchgate.net Identifying hydrogen bonding and dihedral angles. nih.govcaltech.educhemrxiv.orgresearchgate.net | Evidence for specific turn structures (e.g., beta-turns) in solution; detailed chemical shift analysis. nih.govcaltech.educhemrxiv.orgresearchgate.net | nih.govcaltech.educhemrxiv.orgresearchgate.net |

| Rotational Spectroscopy (e.g., FTMW) | Studying gas-phase conformations. rsc.orgresearchgate.netru.nl Determining precise structural parameters for isolated molecules. rsc.org | Characterization of intrinsic folding properties and conformers in the absence of solvent effects. rsc.orgresearchgate.netru.nl | rsc.orgresearchgate.netru.nl |

| IR/UV Double Resonance Spectroscopy | Identifying and characterizing conformers in supersonic expansion. ru.nlresearchgate.net | Insights into intrinsic folding preferences and the competition between different secondary structures (e.g., beta-turn vs. 2.7 ribbon). ru.nlresearchgate.net | ru.nlresearchgate.net |

Interdisciplinary Research Avenues in Structural Biology, Biophysics, and Medicinal Chemistry

This compound serves as a fundamental model in interdisciplinary research spanning structural biology, biophysics, and medicinal chemistry. In structural biology, understanding the preferred conformations of simple peptides like this compound is essential for building accurate models of larger proteins. The conformational flexibility and the factors influencing its preferred structures, such as intramolecular hydrogen bonds (e.g., C5 and C7 conformations), are key aspects studied using techniques from both computation and spectroscopy. researchgate.netru.nl The valine residue's bulky, branched side chain introduces specific steric constraints that influence the peptide backbone's dihedral angles (phi and psi), providing a model for studying the impact of beta-branched amino acids on protein structure. researchgate.netru.nlcaltech.edu

Biophysics utilizes this compound to investigate the physical principles governing peptide behavior, including folding, solvation, and interactions. Studies on the solvation enthalpy of peptide groups, using model compounds like this compound, contribute to understanding the energetics of protein folding and stability in different environments. pnas.org Spectroscopic techniques, such as CD and NMR, are used to probe the secondary structure propensity of peptides containing valine, providing data on the formation and stability of turns and other structural motifs. nih.govcaltech.edu The study of hydrogen bonding in this compound in the gas phase provides fundamental data on intrinsic interactions that drive peptide folding. rsc.orgru.nl

In medicinal chemistry, this compound and peptides containing valine are relevant as they appear as substructures in biologically active peptides and peptidomimetics. Understanding the conformational preferences and physical properties of such simple units is crucial for the rational design of peptide-based therapeutics. While this compound itself is a simple model, valine-containing sequences are found in peptides with diverse biological activities, including those studied for their potential as antimicrobial agents or inhibitors of specific enzymes like HIV-1 protease. smolecule.comnih.govresearchgate.netmedchemexpress.comacs.org Computational studies on the conformational analysis of peptides incorporating valine contribute to the design of constrained peptide analogs with desired biological profiles. nih.govoup.comoup.com Furthermore, this compound can be used as a building block or a reference in the development of new peptide synthesis methodologies, such as the S-acyl isopeptide method. nih.govresearchgate.net

The interdisciplinary study of this compound, leveraging techniques from structural biology, biophysics, and medicinal chemistry, provides fundamental insights into peptide behavior that are broadly applicable to the design, synthesis, and understanding of more complex peptide systems with therapeutic potential.

Table 2: Interdisciplinary Relevance of this compound Studies

| Discipline | Relevance of this compound Studies | Examples / Applications | Source |

| Structural Biology | Understanding fundamental peptide conformations; impact of valine side chain on backbone angles; modeling larger proteins. researchgate.netru.nlcaltech.edu | Studying C5 and C7 conformers; analyzing steric effects of beta-branched residues; informing protein structure prediction algorithms. researchgate.netru.nlcaltech.edu | researchgate.netru.nlcaltech.edu |

| Biophysics | Investigating principles of peptide folding, solvation, and interactions; studying secondary structure propensity. pnas.orgrsc.orgru.nlnih.govcaltech.edu | Analyzing solvation enthalpy of peptide groups; characterizing hydrogen bonding; studying turn formation using spectroscopy. pnas.orgrsc.orgru.nlnih.govcaltech.edu | pnas.orgrsc.orgru.nlnih.govcaltech.edu |

| Medicinal Chemistry | Understanding substructures in active peptides; rational design of peptide-based drugs; development of synthesis methods. nih.govoup.comsmolecule.comnih.govresearchgate.netmedchemexpress.comacs.orgoup.comresearchgate.net | Conformational analysis for drug design; use as a model in developing peptide synthesis techniques; relevance to peptides with antimicrobial or enzyme inhibitory activity. nih.govoup.comsmolecule.comnih.govresearchgate.netmedchemexpress.comacs.orgoup.comresearchgate.net | nih.govoup.comsmolecule.comnih.govresearchgate.netmedchemexpress.comacs.orgoup.comresearchgate.net |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Ac-Val-NH2 and ensuring its purity?

- Methodological Answer : this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Critical steps include resin selection (e.g., Wang resin), amino acid coupling efficiency (monitored by Kaiser test), and cleavage/deprotection using TFA cocktails . Purity validation requires reverse-phase HPLC (gradient: 5–95% acetonitrile in 0.1% TFA) coupled with mass spectrometry (MS) for molecular weight confirmation. NMR (¹H/¹³C) is essential to verify backbone integrity and rule out racemization .

Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating this compound in buffers (pH 2–10) at 25°C and 37°C. Samples are analyzed at timed intervals (0, 24, 48, 72h) via HPLC to quantify degradation products (e.g., free valine or acetylated byproducts). Accelerated stability testing (e.g., 40°C/75% RH) can predict shelf-life using Arrhenius kinetics. Data should include degradation half-lives and Arrhenius plots, with tables comparing % intact peptide across conditions .

Advanced Research Questions

Q. How to design a robust experimental framework to evaluate the bioactivity of this compound in cellular assays?

- Methodological Answer :